molecular formula C8H7NO6S B8441769 2-(Aminosulfonyl)-1,4-benzenedicarboxylic Acid

2-(Aminosulfonyl)-1,4-benzenedicarboxylic Acid

Cat. No.: B8441769
M. Wt: 245.21 g/mol
InChI Key: OKRVJNBTOHDHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminosulfonyl)-1,4-benzenedicarboxylic Acid is a useful research compound. Its molecular formula is C8H7NO6S and its molecular weight is 245.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7NO6S

Molecular Weight

245.21 g/mol

IUPAC Name

2-sulfamoylterephthalic acid

InChI

InChI=1S/C8H7NO6S/c9-16(14,15)6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)(H2,9,14,15)

InChI Key

OKRVJNBTOHDHNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 44 g of 3-(aminosulfonyl)-4-methyl benzoic acid (Example 1) in 500 ml H2O was added 11.0 g of sodium carbonate and 72 g of potassium permanganate in 8 g portions at 50°-60° over 5.5 hours. Then, 1 ml formic acid was added to decompose excess oxidant and the solution was filtered hot (60°) through Celite. The filter pad was washed with hot water. The combined filtrate was concentrated, in vacuo to approximately 300 ml and brought to pH 6 with concentrated HCl. A small amount of solid was filtered off. The filtrate was brought to pH 3.5 with concentrated HCl. The resulting solid was collected, washed with water and dried to give 33 g of solid; m.p. 259-290 (known m.p. 312-314). This material was used, without further purification, in Example 3.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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